3-Hydroxy-3-phenylpropanenitrile

Description

BenchChem offers high-quality 3-Hydroxy-3-phenylpropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-3-phenylpropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

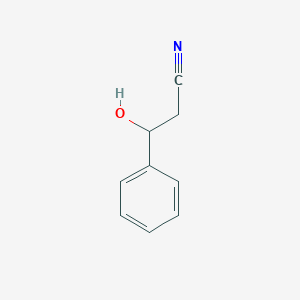

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-3-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILDHWAXSORHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938065 | |

| Record name | 3-Hydroxy-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17190-29-3 | |

| Record name | Hydracrylonitrile, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017190293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Hydroxy-3-phenylpropanenitrile chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-Hydroxy-3-phenylpropanenitrile

Introduction

3-Hydroxy-3-phenylpropanenitrile is a bifunctional molecule of significant interest in the fields of organic synthesis and pharmaceutical development. As a chiral compound, its enantiomerically pure forms serve as valuable building blocks for complex molecular architectures, most notably in the synthesis of active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and applications, tailored for researchers, chemists, and professionals in drug discovery.

Molecular Structure and Physicochemical Properties

The structural features of 3-Hydroxy-3-phenylpropanenitrile—a hydroxyl group, a nitrile group, and a phenyl ring attached to a chiral center—dictate its chemical behavior and utility.

Nomenclature and Identification

-

IUPAC Name : 3-hydroxy-3-phenylpropanenitrile[2]

-

Common Synonyms : 3-Phenyl-3-hydroxypropanenitrile, beta-Hydroxybenzenepropanenitrile, 3-hydroxy-3-phenyl-propionitrile[3][4]

-

CAS Numbers :

Chemical Structure

The molecule features a benzylic secondary alcohol and a nitrile functional group separated by a methylene bridge. The carbon atom bearing the hydroxyl group is a stereocenter.

Caption: Fig 1. Structure of 3-Hydroxy-3-phenylpropanenitrile with chiral center indicated by *.

Physicochemical Data

The physical properties of this compound are summarized below. It is typically supplied as an off-white waxy solid or a liquid.[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO | [3][5] |

| Molecular Weight | 147.17 g/mol | [4][5] |

| Appearance | Off-white solid (Wax) or Liquid | [3][4] |

| Boiling Point | 343.3 °C | [5] |

| Density | 1.128 g/cm³ | [5] |

| Purity | ≥ 97% (HPLC) | [3] |

| Storage Conditions | 2°C - 8°C, in a well-closed container | [3][5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 3-Hydroxy-3-phenylpropanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While public experimental data for this specific molecule is limited, a predicted spectrum can be derived from its structure and data from similar compounds.[6]

-

¹H NMR : The proton spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons, and the hydroxyl proton. The aromatic protons (C₆H₅) would appear in the δ 7.2-7.5 ppm region. The methine proton (-CH(OH)-) would likely be a triplet around δ 5.0 ppm. The adjacent methylene protons (-CH₂CN) would present as a doublet around δ 2.7 ppm.[7] The hydroxyl proton (-OH) signal would be a broad singlet whose chemical shift is dependent on concentration and solvent.[7]

-

¹³C NMR : The carbon spectrum would show signals for the nitrile carbon (~118 ppm), the aromatic carbons (125-142 ppm), the carbon bearing the hydroxyl group (~70 ppm), and the methylene carbon (~24 ppm).[7]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch, hydrogen-bonded | 3400 - 3200 (broad) |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| C=C stretch | 1600, 1450 | |

| Aliphatic Chain | C-H stretch | 3000 - 2850 |

| Nitrile (-C≡N) | C≡N stretch | 2260 - 2240 (sharp, medium) |

Causality: The broadness of the O-H stretch is due to intermolecular hydrogen bonding. The C≡N stretch is a highly characteristic, sharp peak that is a key identifier for nitriles. Data from related cyanohydrins confirm these assignments.[7]

Mass Spectrometry (MS)

Mass spectrometry data from PubChem indicates a fragmentation pattern consistent with the structure.[2]

-

Molecular Ion (M⁺) : A peak at m/z 147 would confirm the molecular weight.

-

Key Fragments : Common fragments include:

Synthesis and Reactivity

As a cyanohydrin derivative, its synthesis and reactivity are well-defined by the interplay of its functional groups.

Synthesis Pathways

3-Hydroxy-3-phenylpropanenitrile is a homolog of mandelonitrile and can be synthesized via a nucleophilic addition mechanism. A plausible route involves the reaction of benzaldehyde with the anion of acetonitrile.

Caption: Fig 2. Proposed workflow for the synthesis of 3-Hydroxy-3-phenylpropanenitrile.

Protocol: Synthesis via Acetonitrile Anion Addition

-

Anion Formation : In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve anhydrous acetonitrile in an anhydrous solvent like THF.

-

Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation : Slowly add a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) to generate the acetonitrile anion. Expertise Insight: The use of a strong, hindered base is critical to ensure complete deprotonation without competing nucleophilic attack on the acetonitrile.

-

Addition : Add a solution of benzaldehyde in anhydrous THF dropwise to the cold anion solution.

-

Reaction : Allow the reaction to stir at low temperature for several hours until completion (monitored by TLC).

-

Workup : Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extraction : Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Asymmetric Synthesis and Resolution

Due to its chirality, obtaining enantiomerically pure forms is crucial for pharmaceutical applications. The (S)-enantiomer is a key intermediate in the synthesis of fluoxetine.[1] Biocatalysis offers a highly efficient method for this.

-

Kinetic Resolution : A racemic mixture of 3-hydroxy-3-phenylpropanenitrile can be resolved using immobilized lipases (e.g., from Pseudomonas fluorescens) via transesterification.[1] The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. This chemoenzymatic approach provides high enantiomeric excess, which is a significant advantage over classical chemical synthesis.[1]

Chemical Reactivity

The molecule's reactivity is governed by its hydroxyl and nitrile functional groups.

Caption: Fig 3. Key chemical transformations of 3-Hydroxy-3-phenylpropanenitrile.

Applications in Research and Development

This compound is a versatile intermediate with significant value in multiple sectors.

-

Pharmaceutical Development : It serves as a crucial building block for various pharmaceuticals.[3] Its application in synthesizing analgesics and anti-inflammatory drugs has been noted.[3] As previously mentioned, the (S)-enantiomer is a documented precursor in the synthesis of the antidepressant fluoxetine.[1]

-

Organic Synthesis : The presence of two distinct and reactive functional groups makes it an ideal starting material for creating complex molecules and exploring new chemical space in drug discovery.[3]

-

Agrochemicals and Fine Chemicals : It is also utilized in the synthesis of agrochemicals and other fine chemicals, demonstrating its broad utility.[3]

-

Flavor and Fragrance Industry : The unique structure suggests potential applications in the development of novel flavoring agents and fragrances.[3]

Safety and Handling

-

Handling : Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage : Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-8°C.[3][5]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Hydroxy-3-phenylpropanenitrile is a chemically versatile and commercially valuable compound. Its well-defined spectroscopic signature allows for straightforward identification and quality control. The accessibility of its chiral forms, particularly through efficient biocatalytic methods, solidifies its importance as a key intermediate in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is paramount for any researcher or scientist looking to leverage its potential in developing novel molecules and medicines.

References

-

Grokipedia. (n.d.). Mandelonitrile. Retrieved January 31, 2026, from [Link]

- Google Patents. (n.d.). WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile.

-

PubChem - National Center for Biotechnology Information. (n.d.). 3-Hydroxy-3-phenylpropanenitrile. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Retrieved January 31, 2026, from [Link]

-

The Royal Society of Chemistry. (2015). Supplementary Data - A magnetic nanoparticle catalyzed eco-friendly synthesis of cyanohydrins in deep eutectic solvent. Retrieved January 31, 2026, from [Link]

-

Arran Chemical Company. (n.d.). (S)-3-Hydroxy-3-phenylpropanenitrile. Retrieved January 31, 2026, from [Link]

-

Wikipedia. (n.d.). Mandelonitrile. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Retrieved January 31, 2026, from [Link]

-

Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved January 31, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Cyanohydrins. Retrieved January 31, 2026, from [Link]

-

PubChem - National Center for Biotechnology Information. (n.d.). Mandelonitrile. Retrieved January 31, 2026, from [Link]

-

NIST WebBook. (n.d.). Propanenitrile, 3-hydroxy-. Retrieved January 31, 2026, from [Link]

-

Organic Chemistry Tutor. (2024, January 14). Cyanohydrin Formation and Reactions [Video]. YouTube. Retrieved January 31, 2026, from [Link]

-

Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved January 31, 2026, from [Link]

-

The Organic Chemistry Tutor. (2019, October 30). Cyanohydrin Formation Reaction Mechanism [Video]. YouTube. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide. Retrieved January 31, 2026, from [Link]

-

The Good Scents Company. (n.d.). 3-phenyl propionitrile. Retrieved January 31, 2026, from [Link]

-

PubChem - National Center for Biotechnology Information. (n.d.). 3-Phenyllactonitrile. Retrieved January 31, 2026, from [Link]

-

NIST WebBook. (n.d.). Propanenitrile, 3-hydroxy-. Retrieved January 31, 2026, from [Link]

Sources

- 1. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy-3-phenylpropanenitrile | C9H9NO | CID 86524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Hydroxy-3-phenylpropanenitrile | CymitQuimica [cymitquimica.com]

- 5. biosynth.com [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. 3-Phenyllactonitrile | C9H9NO | CID 291037 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Hydroxy-3-phenylpropanenitrile: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Hydroxy-3-phenylpropanenitrile, a valuable chiral building block in modern organic synthesis. This document delves into its chemical identity, synthesis methodologies with mechanistic insights, detailed protocols for spectroscopic analysis, and its applications, particularly in the realm of pharmaceutical development.

Core Identity and Physicochemical Properties

3-Hydroxy-3-phenylpropanenitrile is a bifunctional molecule featuring a hydroxyl group and a nitrile moiety. Its structure exists as a racemic mixture and as individual enantiomers, which are distinguished by separate CAS numbers. The (S)-enantiomer is a particularly important chiral intermediate.[1]

It is formally derived from 3-phenylpropionitrile where a hydrogen on the carbon adjacent to the phenyl group is substituted by a hydroxyl group.[2] This structure makes it a member of the benzyl alcohol and secondary alcohol families.[2]

Table 1: Compound Identification and Properties

| Property | Value | Reference(s) |

| IUPAC Name | 3-hydroxy-3-phenylpropanenitrile | [2] |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.17 g/mol | [1][2] |

| CAS Number (Racemate) | 17190-29-3 | [2] |

| CAS Number ((S)-enantiomer) | 132203-26-0 | [1] |

| Appearance | Off-white solid or liquid (wax-like) | N/A |

| Boiling Point | 343.3 °C (Predicted) | [1] |

| Density | 1.128 g/cm³ (Predicted) | [1] |

| Storage Conditions | 2°C - 8°C, sealed in a dry environment | [1] |

Synthesis of 3-Hydroxy-3-phenylpropanenitrile: A Mechanistic Approach

The primary route to synthesizing 3-Hydroxy-3-phenylpropanenitrile is through a base-catalyzed aldol-type condensation reaction between benzaldehyde and acetonitrile. This reaction hinges on the generation of a nucleophilic carbanion from acetonitrile, which subsequently attacks the electrophilic carbonyl carbon of benzaldehyde.

Mechanism of Racemic Synthesis

The reaction mechanism proceeds through several key steps, which dictate the choice of reagents and conditions.

Caption: Base-catalyzed synthesis of 3-Hydroxy-3-phenylpropanenitrile.

-

Expertise & Experience: The choice of a strong, non-nucleophilic base like sodium methoxide is critical. Acetonitrile has a high pKa, requiring a potent base to generate the carbanion in sufficient concentration. The reaction is typically run at low temperatures to prevent side reactions, such as self-condensation of acetonitrile or the Cannizzaro reaction of benzaldehyde. Methanol is a common solvent as it can dissolve the base and protonate the intermediate alkoxide.

Representative Protocol for Racemic Synthesis

Disclaimer: The following is a generalized protocol based on established chemical principles for aldol-type reactions. Researchers should consult peer-reviewed literature for validated procedures and conduct a thorough risk assessment before proceeding.

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

-

Reagents: Dissolve sodium methoxide (1.1 eq) in anhydrous methanol under a nitrogen atmosphere and cool the solution to 0-5 °C in an ice bath.

-

Addition: In the dropping funnel, prepare a solution of freshly distilled benzaldehyde (1.0 eq) and anhydrous acetonitrile (1.5 eq).

-

Reaction: Add the benzaldehyde/acetonitrile mixture dropwise to the cooled methoxide solution over 1 hour, ensuring the internal temperature does not exceed 10 °C.

-

Stirring: Allow the reaction to stir at 0-5 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the benzaldehyde is consumed, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Approach to Enantioselective Synthesis

The synthesis of a specific enantiomer, such as (S)-3-Hydroxy-3-phenylpropanenitrile, requires the use of a chiral catalyst. While a specific validated protocol for this molecule is not detailed in the searched literature, the general strategy involves replacing the achiral base with a chiral catalyst system that can control the facial selectivity of the nucleophilic attack on the benzaldehyde.

Modern asymmetric synthesis often employs chiral organocatalysts or chiral metal complexes to achieve high enantioselectivity under mild conditions.[3] Such a catalyst would create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Analytical and Spectroscopic Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized 3-Hydroxy-3-phenylpropanenitrile. A combination of NMR, IR, and Mass Spectrometry is standard practice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Table 2: Predicted ¹H and ¹³C NMR Data for 3-Hydroxy-3-phenylpropanenitrile

| Nucleus | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Assignment |

| ¹H NMR | 7.45 - 7.30 | Multiplet | 5H, Aromatic protons (Ph-H) |

| ¹H NMR | ~5.0 | Triplet | 1H, Methine proton (CH-OH) |

| ¹H NMR | Variable | Broad Singlet | 1H, Hydroxyl proton (-OH) |

| ¹H NMR | ~2.7 | Doublet | 2H, Methylene protons (-CH₂-CN) |

| ¹³C NMR | ~140 | Singlet | Quaternary Aromatic Carbon (C-ipso) |

| ¹³C NMR | 129 - 126 | Multiple Signals | Aromatic Carbons (CH) |

| ¹³C NMR | ~118 | Singlet | Nitrile Carbon (-C≡N) |

| ¹³C NMR | ~70 | Singlet | Methine Carbon (CH-OH) |

| ¹³C NMR | ~28 | Singlet | Methylene Carbon (-CH₂-CN) |

| Data is based on typical values and data for structural isomers; actual values may vary.[4] |

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[5]

-

Acquisition (¹H NMR): Acquire the spectrum on a 300 MHz or higher spectrometer. Standard parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans will be required due to the low natural abundance of ¹³C.

-

Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

Table 3: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3500 - 3200 | O-H | Strong, broad peak due to alcohol stretching |

| 3100 - 3000 | C-H (sp²) | Medium peaks from aromatic C-H stretching |

| 3000 - 2850 | C-H (sp³) | Medium peaks from aliphatic C-H stretching |

| ~2250 | C≡N | Sharp, medium-intensity peak from nitrile stretching |

| 1600, 1495, 1450 | C=C | Medium to weak peaks from aromatic ring stretching |

| ~1050 | C-O | Strong peak from alcohol C-O stretching |

-

Sample Preparation: Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc.

-

Analysis: Record a background spectrum of the empty sample holder. Place the KBr pellet in the holder and acquire the sample spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

-

Expected Molecular Ion: For C₉H₉NO, the monoisotopic mass is 147.068 g/mol . An Electron Ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 147.

-

Key Fragments: The most prominent peaks observed in the GC-MS data for this compound are at m/z = 107, 79, and 77.[2]

Caption: Plausible MS fragmentation of 3-Hydroxy-3-phenylpropanenitrile.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like ethyl acetate.

-

Injection: Inject 1 µL of the solution into the GC-MS system. The GC column will separate the compound from any impurities before it enters the mass spectrometer.

-

Analysis: Use standard EI (70 eV) for ionization. Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Applications in Drug Development

3-Hydroxy-3-phenylpropanenitrile and its derivatives are valuable precursors in the synthesis of active pharmaceutical ingredients (APIs). The combination of a chiral center and reactive functional groups (hydroxyl and nitrile) allows for diverse chemical transformations.

It is recognized as a key intermediate for producing various bioactive molecules, including analgesics and anti-inflammatory drugs.[1] Furthermore, related structures like 3-hydroxy-3-phenyl propionic acid N-methyl amide are direct precursors in some patented syntheses of Fluoxetine , a widely known selective serotonin reuptake inhibitor (SSRI).[6][7] The synthesis involves converting the hydroxyl group to an ether and reducing the amide (or a nitrile precursor) to a primary amine.

Safety and Handling

3-Hydroxy-3-phenylpropanenitrile is a hazardous chemical and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity (Oral) | H301: Toxic if swallowed |

| Acute Toxicity (Dermal) | H311: Toxic in contact with skin |

| Acute Toxicity (Inhalation) | H331: Toxic if inhaled |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

| Data from various suppliers; a comprehensive safety data sheet (SDS) should always be consulted. |

-

Handling: Use in a well-ventilated fume hood. Wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[1]

Conclusion

3-Hydroxy-3-phenylpropanenitrile is a versatile and important chemical intermediate with significant applications in synthetic chemistry. Its synthesis via the base-catalyzed condensation of benzaldehyde and acetonitrile provides a direct route to this valuable scaffold. Understanding its synthesis, reaction mechanisms, and spectroscopic properties is crucial for its effective use in research and development, particularly in the creation of complex and stereochemically defined pharmaceutical agents.

References

-

Biosynth. (3S)-3-Hydroxy-3-phenylpropanenitrile | 132203-26-0.

-

Chemical Science (RSC Publishing). (2019). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation.

-

Benchchem. (n.d.). An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry.

-

MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

-

Scribd. (n.d.). Benzaldehyde To Benzonitrile.

-

Benchchem. (n.d.). Spectroscopic Profile of 2-Hydroxy-2-phenylpropanenitrile: A Technical Guide.

-

PubChem - NIH. (n.d.). 3-Hydroxy-3-phenylpropanenitrile.

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1998). Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles.

-

Google Patents. (1990). Process for the preparation of fluoxetine hydrochloride.

-

Nature. (2020). Fluoxetine scaffold to design tandem molecular antioxidants and green catalysts.

-

YouTube. (2013). Crossed Aldol Condensation of Acetone and Benzaldehyde (Base Catalyzed).

-

Chegg. (2020). Fill out FTIR table for the compound 3-Hydroxy-3-phenyl-propanal.

-

Journal of the American Chemical Society. (1951). Carbonyl Reactions. IX. The Rate and Mechanism of the Base-catalyzed Condensation of Benzaldehyde and Acetone.

-

ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?

-

ResearchGate. (n.d.). Condensation reaction of benzaldehyde and acetone.

-

Organometallics. (2010). NMR Chemical Shifts of Trace Impurities.

Sources

- 1. biosynth.com [biosynth.com]

- 2. 3-Hydroxy-3-phenylpropanenitrile | C9H9NO | CID 86524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Asymmetric synthesis of 1-phenylpropanol using polymer-supported chiral catalysts in simple bench-top flow systems [ ] † - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Technical Guide: Enantioselective Synthesis of (S)-3-Hydroxy-3-phenylpropanenitrile

[1][2]

Executive Summary & Strategic Importance

(S)-3-hydroxy-3-phenylpropanenitrile (CAS: 132203-26-0) is a critical chiral building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), most notably (S)-Fluoxetine , Duloxetine , and Atomoxetine .[1][2]

While racemic synthesis followed by classical resolution is possible, it suffers from a maximum 50% theoretical yield. Modern process chemistry demands direct asymmetric synthesis.[2] This guide details two high-fidelity routes:

-

Chemocatalysis: Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN.

-

Biocatalysis: Enzymatic Ketone Reduction (KRED).

Both methods are selected for their scalability, high enantiomeric excess (ee >95%), and operational safety profile.

Chemical Structure & Retrosynthetic Analysis[2]

The target molecule features a secondary alcohol at the benzylic position and a nitrile handle for further functionalization (e.g., reduction to an amine).

Target: (S)-3-hydroxy-3-phenylpropanenitrile Precursor: 3-oxo-3-phenylpropanenitrile (Benzoylacetonitrile)[1][2]

Retrosynthetic Logic (DOT Diagram)

Figure 1: Retrosynthetic pathway highlighting the pivotal role of the asymmetric reduction step.[3][4]

Method A: Asymmetric Transfer Hydrogenation (ATH)

The Chemical Standard for Scalability

This method utilizes a "tethered" Ruthenium catalyst with a chiral diamine ligand (TsDPEN). It is preferred for its operational simplicity (no high-pressure hydrogen gas required) and robustness.[2]

Mechanistic Insight

The reaction proceeds via a metal-ligand bifunctional mechanism.[1][2] The Ruthenium center activates the hydride (from formate), while the amine proton of the TsDPEN ligand activates the ketone oxygen via hydrogen bonding. This concerted transition state ensures high enantioselectivity.[2]

Stereochemical Control:

-

(S,S)-TsDPEN typically yields the (S)-alcohol for aryl ketones.[2]

-

(R,R)-TsDPEN typically yields the (R)-alcohol .[2]

-

Validation: Always verify absolute configuration via optical rotation or chiral HPLC against a standard.[2]

Experimental Protocol (Bench Scale: 10 mmol)

Reagents:

-

Substrate: 3-oxo-3-phenylpropanenitrile (1.45 g, 10 mmol)[1][2]

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (6.4 mg, 0.01 mmol, 0.1 mol%)

-

Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotropic mix)

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Workflow:

-

Inerting: Flame-dry a 50 mL Schlenk flask and backfill with Nitrogen (

). -

Catalyst Charge: Add the Ru-catalyst (0.1 mol%) and the substrate (10 mmol) to the flask.

-

Solvation: Dissolve in anhydrous DCM (20 mL).

-

Initiation: Add the Formic Acid/TEA mixture (2.5 mL, excess) via syringe.

-

Reaction: Stir at 30°C for 12–24 hours. Monitor by TLC (SiO2, Hex/EtOAc 7:3) or HPLC.[2][5]

-

Endpoint: Disappearance of the ketone spot (

) and appearance of the alcohol (

-

-

Quench & Workup:

-

Purification: Dry over

, filter, and concentrate in vacuo.-

Purification: Flash column chromatography (Hexanes/EtOAc gradient) or recrystallization from Hexanes/IPA if the solid is crystalline.

-

Key Parameter Table:

| Parameter | Specification | Note |

| Catalyst Loading | 0.1 – 0.5 mol% | Lower loading possible with high-purity SM.[1][2] |

| Temperature | 25°C – 40°C | Higher temp increases rate but may erode ee.[2] |

| Concentration | 0.5 M – 1.0 M | High concentration favors kinetics.[2] |

| Conversion | > 98% | Typical result after 24h. |

| Enantiomeric Excess | > 95% ee | Determined by Chiral HPLC. |

Method B: Biocatalytic Reduction (KRED)

The "Green" Standard for Selectivity

Engineered Ketoreductases (KREDs) offer superior enantioselectivity (>99% ee) and operate under mild aqueous conditions. This is the preferred route for GMP manufacturing due to the absence of trace heavy metals.

Biocatalytic Cycle Diagram

Figure 2: Coupled enzymatic cycle showing the reduction of the ketone driven by NADPH regeneration.

Experimental Protocol (Screening to Scale-up)

Phase 1: Enzyme Screening (Critical Step) Since "KRED" is a class of enzymes, you must screen a panel (e.g., from Codexis or Johnson Matthey) to find the specific variant that yields the (S)-enantiomer.

-

Buffer: Potassium Phosphate (100 mM, pH 7.0).

-

Cofactor: NADP+ (1.0 mM).

-

Recycling Mix: Glucose Dehydrogenase (GDH) + Glucose.

-

Substrate: 5 g/L.

-

Action: Incubate 24h, extract, analyze ee via Chiral HPLC.

Phase 2: Preparative Scale Protocol Assuming a generic "KRED-S" variant has been identified.[1][2]

-

Buffer Prep: Prepare 100 mL of 0.1 M Potassium Phosphate buffer (pH 7.0) containing 1 mM

.[2] -

Substrate Solution: Dissolve 3-oxo-3-phenylpropanenitrile (2.0 g) in IPA (5 mL) or DMSO (2 mL) to assist solubility. Add to buffer.

-

Cofactor System: Add Glucose (3.0 g) and NADP+ (20 mg).

-

Enzyme Addition: Add GDH (20 mg) and KRED-S (50 mg).

-

Reaction: Stir gently at 30°C. Maintain pH 7.0 by auto-titration with 1M NaOH (gluconic acid production lowers pH).

-

Workup:

Analytical Controls & Quality Assurance

Enantiomeric Excess Determination

-

Mobile Phase: Hexanes : Isopropanol (90:10).

-

Detection: UV @ 254 nm.[2]

-

Retention Times (Approx):

NMR Characterization

1H NMR (400 MHz, CDCl3):

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (ATH) | Catalyst poisoning (water/O2) | Ensure strict anaerobic conditions; dry solvents.[1][2] |

| Low Conversion (Bio) | pH drift or substrate inhibition | Use pH stat; add substrate in fed-batch mode.[2] |

| Low ee (ATH) | Wrong temp or racemization | Lower reaction temp to 25°C; avoid basic workup if product is sensitive. |

| Emulsion (Workup) | Protein/Surfactant effect | Use Celite filtration; add brine; use MTBE instead of EtOAc. |

References

-

Core Synthesis (ATH): Ikariya, T., et al. "Bifunctional Transition Metal-Based Molecular Catalysts for Asymmetric Syntheses." Organic & Biomolecular Chemistry, 2006, 4, 393-406. Link

-

Biocatalytic Route: Patel, R. N.[8] "Biocatalytic synthesis of chiral pharmaceutical intermediates." Coordination Chemistry Reviews, 2008, 252, 659-701. Link

-

Fluoxetine Application: Kumar, A., et al. "Chemo-enzymatic synthesis of (R)- and (S)-fluoxetine."[2] Tetrahedron: Asymmetry, 2004, 15(24), 3955-3959. Link

-

Substrate Preparation: "Synthesis of 3-oxo-3-phenylpropanenitrile." Organic Syntheses, Coll.[6] Vol. 4, p. 174 (1963). Link

-

General Review: Wills, M., et al. "Asymmetric Transfer Hydrogenation of Ketones." Chemical Society Reviews, 2005, 34, 177-182. Link

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Benzoylacetonitrile | C9H7NO | CID 64799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2002057475A1 - Stereoselective preparation of 3-hydroxy-3-phenylpropionitrile - Google Patents [patents.google.com]

- 4. scielo.br [scielo.br]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

- 8. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation and Stereochemical Analysis of 3-Hydroxy-3-phenylpropanenitrile

A Critical Guide for API Intermediate Profiling

Executive Summary & Pharmaceutical Significance

3-Hydroxy-3-phenylpropanenitrile (CAS: 1759-58-6) is a high-value chiral building block, serving as a pivotal intermediate in the synthesis of blockbuster serotonin-norepinephrine reuptake inhibitors (SNRIs), including Fluoxetine , Atomoxetine , and Duloxetine .[1][2]

Its structural integrity is defined by three critical attributes:

-

The Nitrile Handle: A precursor for reduction to

-amino alcohols.[2] -

The Benzylic Alcohol: A site for stereoselective functionalization (often requiring

-configuration for bioactivity).[2] -

The Chiral Center (C3): The source of enantiomeric complexity requiring rigorous analytical resolution.

This guide provides a definitive technical framework for the structural confirmation, stereochemical analysis, and impurity profiling of this compound, designed for drug development scientists.

Spectroscopic Fingerprint & Elucidation

The transition from the starting material (Benzoylacetonitrile ) to the product is chemically subtle but spectroscopically distinct. The reduction of the ketone to the alcohol changes the hybridization and magnetic environment significantly.

Infrared Spectroscopy (FT-IR)

IR is the primary "Go/No-Go" gate for confirming the reduction.[2]

| Functional Group | Wavenumber ( | Morphology | Diagnostic Value |

| O-H Stretch | 3350 – 3450 | Broad, Strong | Critical: Confirms ketone reduction.[2] Absent in starting material. |

| C≡N Stretch | 2240 – 2255 | Sharp, Medium | Confirms nitrile integrity (no hydrolysis to amide/acid). |

| C=O Stretch | ~1680 | Sharp | Impurity Flag: Presence indicates unreacted Benzoylacetonitrile.[2] |

| C-O Stretch | 1050 – 1100 | Strong | Secondary alcohol confirmation.[2] |

Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum of 3-hydroxy-3-phenylpropanenitrile in

1H NMR Consensus Data (

| Position | Multiplicity | Integration | Assignment Logic | |

| Ar-H | 7.30 – 7.45 | Multiplet | 5H | Phenyl ring protons.[2] |

| C3-H | 5.05 | dd or t | 1H | Benzylic proton.[2] Deshielded by -OH and Phenyl ring.[2] |

| -OH | 2.80 – 3.20 | Broad s | 1H | Exchangeable.[2] Shift varies with concentration/solvent.[2] |

| C2-H | 2.75 | dd | 1H | Diastereotopic methylene proton (Pro-R or Pro-S).[2] |

| C2-H | 2.65 | dd | 1H | Diastereotopic methylene proton (Pro-S or Pro-R).[2] |

Expert Insight: Do not expect a clean doublet for the C2 protons. The chiral center at C3 makes H

Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for confirming the structure and purity.

Figure 1: Analytical workflow for validating 3-hydroxy-3-phenylpropanenitrile structure.

Stereochemical Analysis (Chiral Resolution)

Since the biological activity of downstream APIs (e.g., Fluoxetine) depends on the absolute configuration (usually S), determining the Enantiomeric Excess (ee) is mandatory.

Analytical Method: Chiral HPLC

Standard reverse-phase C18 columns cannot separate the enantiomers.[2] A polysaccharide-based chiral stationary phase is required.[2]

-

Column: Chiralcel OD-H or AD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[2]

-

Mobile Phase: Hexane : Isopropanol (90:10 to 85:15).

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV @ 210 nm or 254 nm.[2]

-

Elution Order: typically

elutes before

Absolute Configuration Assignment

If an authentic standard is unavailable, the absolute configuration can be determined via Mosher's Ester Analysis .

-

Derivatize the alcohol with

- and -

Analyze via 1H or 19F NMR.[2]

-

Calculate

.[2] The sign of

Synthesis & Impurity Fate Mapping

Understanding the synthesis is the only way to predict impurities. The most common route is the Biocatalytic Reduction of Benzoylacetonitrile.

Biocatalytic Pathway

This route is preferred over

Figure 2: Enzymatic reduction pathway utilizing cofactor recycling.[2]

Impurity Profile

| Impurity Name | Origin | Detection Strategy | Removal |

| Benzoylacetonitrile | Unreacted Starting Material | IR (1680 cm | Column chromatography or bisulfite adduct. |

| 3-Phenylacrylonitrile | Acid-catalyzed dehydration (Elimination) | 1H NMR (Vinylic protons ~6-7 ppm) | Difficult; requires careful pH control during workup. |

| 3-Amino-1-phenylpropanol | Over-reduction (if using Hydrides) | MS (M+ = 151), Ninhydrin stain | Control reductant equivalents.[2] |

Experimental Protocols

Protocol A: Biocatalytic Synthesis (Bench Scale)

Note: This protocol assumes the use of a commercially available KRED screening kit.

-

Buffer Prep: Prepare 50 mL of Phosphate Buffer (100 mM, pH 7.0) containing 1 mM Magnesium Sulfate.[2]

-

Substrate Solution: Dissolve Benzoylacetonitrile (500 mg) in IPA (2 mL).

-

Reaction: Add the substrate solution to the buffer. Add NADPH (1.1 eq) and KRED Enzyme (20 mg).

-

Incubation: Stir at 30°C for 24 hours. Monitor consumption of ketone by TLC (Hexane:EtOAc 7:3).

-

Workup: Extract reaction mixture with Ethyl Acetate (

). -

Drying: Dry combined organics over

, filter, and concentrate in vacuo. -

Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Rapid HPLC Analysis

-

Sample Prep: Dissolve 1 mg of product in 1 mL of Hexane/IPA (90:10). Filter through 0.45

m PTFE filter.[2] -

Injection: 10

L.[2] -

Run Time: 30 minutes (Isocratic).

-

Calculation:

References

-

Biosynth. (3S)-3-Hydroxy-3-phenylpropanenitrile Product Data & Applications.

-

National Center for Biotechnology Information (PubChem). Compound Summary for CID 86524: 3-Hydroxy-3-phenylpropanenitrile. [2]

-

Degórska, O. et al. (2023).[3] A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids.[2][3][4] Computational and Structural Biotechnology Journal.[2][3]

-

Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.

-

NIST Chemistry WebBook. Infrared Spectrum of 3-Hydroxypropanenitrile (Analog Reference).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Benzoylacetonitrile | C9H7NO | CID 64799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 3-Hydroxy-3-phenylpropanenitrile

The following technical guide details the spectroscopic characterization and analytical profiling of 3-Hydroxy-3-phenylpropanenitrile (CAS: 17190-29-3).

Executive Summary

3-Hydroxy-3-phenylpropanenitrile (also known as

This guide provides a definitive reference for the identification of this compound, emphasizing the causality between its molecular structure and its spectral response.[1] We explore the diastereotopic nature of the methylene protons in NMR, the specific fragmentation pathways in MS, and the diagnostic vibrational modes in IR.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Parameter | Data |

| IUPAC Name | 3-Hydroxy-3-phenylpropanenitrile |

| CAS Number | 17190-29-3 |

| Molecular Formula | |

| Molecular Weight | 147.17 g/mol |

| Structure | |

| Appearance | Colorless to pale yellow oil (often solidifies upon high purity/cooling) |

| Solubility | Soluble in |

Synthesis & Sample Preparation Strategy

To ensure the spectroscopic data presented is contextually accurate, we must establish the origin of the sample.[1] The most robust route for analytical standard preparation is the direct aldol-type addition of acetonitrile to benzaldehyde.[1]

Validated Synthesis Protocol (Lithioacetonitrile Route)

Rationale: This method avoids the regioselectivity issues often seen with styrene oxide ring opening and guarantees the 3-hydroxy isomer.[1]

-

Reagent Prep: Generate lithioacetonitrile in situ by treating anhydrous acetonitrile with LDA (Lithium Diisopropylamide) in THF at -78°C.

-

Addition: Slowly add benzaldehyde (1.0 eq) to the solution, maintaining cryogenic conditions to prevent polymerization.

-

Quench: Quench with saturated aqueous

. -

Isolation: Extract with ethyl acetate, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes:EtOAc 3:1) is required to remove unreacted benzaldehyde, which interferes with the aromatic region in NMR.[1]

Analytical Sample Preparation[1][3]

-

NMR: Dissolve 10 mg of purified compound in 0.6 mL of

. Note: Use -

MS: Dilute to 10 ppm in Methanol (LC-MS) or use neat liquid for EI-MS direct insertion probe.[1]

Figure 1: Validated synthetic workflow for generating high-purity analytical standards of 3-Hydroxy-3-phenylpropanenitrile.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR spectrum of this compound is defined by the ABX system formed by the chiral center at C3 and the adjacent methylene protons at C2.[1]

NMR (400 MHz,

)

Expert Insight: The methylene protons (

| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 7.35 – 7.45 | Multiplet (m) | 5H | Ar-H (Phenyl) | N/A (Complex overlap) |

| 5.05 | Triplet (t) or dd | 1H | Ph-CH (OH)- | |

| 2.78 | Doublet of doublets (dd) | 1H | -CH | |

| 2.65 | Doublet of doublets (dd) | 1H | -CH | |

| 2.40 | Broad Singlet (br s) | 1H | -OH | Variable (conc.[2][3] dependent) |

NMR (100 MHz,

)

The nitrile carbon is distinctively deshielded but weak due to lack of NOE. The benzylic carbon is the key diagnostic for the alcohol functionality.[1]

| Shift ( | Carbon Type | Assignment |

| 140.5 | Quaternary (C) | Ar-C (Ipso) |

| 128.9 | Methine (CH) | Ar-C (Meta) |

| 128.5 | Methine (CH) | Ar-C (Para) |

| 125.6 | Methine (CH) | Ar-C (Ortho) |

| 117.2 | Quaternary (C) | -C |

| 69.8 | Methine (CH) | Ph-C H(OH)- |

| 27.9 | Methylene (CH | -C H |

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint" verification.[1] The coexistence of the hydroxyl and nitrile bands is the primary confirmation of successful synthesis without dehydration to cinnamonitrile.[1]

-

3450

(Broad, Strong): O-H stretching. Indicates the secondary alcohol.[1][4] If this band is sharp, it suggests a non-hydrogen-bonded state (dilute solution).[1] -

3060, 3030

(Weak): Aromatic C-H stretching ( -

2255

(Medium, Sharp): C -

1060

(Strong): C-O stretching (secondary alcohol).[1] -

760, 700

(Strong): Monosubstituted benzene ring deformation (out-of-plane bending).

Mass Spectrometry (MS)

Method: EI (Electron Ionization, 70 eV).[1]

Molecular Ion:

The fragmentation pattern is driven by the stability of the benzylic carbocation and the elimination of neutral water.[1]

| Intensity | Fragment Assignment | Mechanism | |

| 147 | Weak | Molecular Ion | |

| 129 | Medium | Dehydration (Loss of 18).[1] Forms cinnamonitrile radical cation.[1] | |

| 107 | Base Peak (100%) | ||

| 79 | Strong | Benzene ring fragment (from 107).[1] | |

| 77 | Strong | Phenyl cation.[1] | |

| 51 | Medium | Ring opening fragment.[1] |

Fragmentation Pathway Logic

The base peak at 107 is crucial.[1] In benzylic alcohols, cleavage adjacent to the alcohol carbon is favored.[1] The bond between the benzylic carbon and the methylene-nitrile group breaks, ejecting the stable neutral radical

Figure 2: Primary fragmentation pathways in Electron Ionization (EI) Mass Spectrometry for 3-Hydroxy-3-phenylpropanenitrile.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 86524, 3-Hydroxy-3-phenylpropanenitrile.[1] Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 3-Hydroxy-3-phenylpropanenitrile Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][5] Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] 7th Edition.[1] John Wiley & Sons.[1] (General reference for ABX splitting patterns in chiral benzylic systems).

Sources

Technical Whitepaper: Operational Safety and Strategic Handling of 3-Hydroxy-3-phenylpropanenitrile

Executive Summary & Chemical Profile

3-Hydroxy-3-phenylpropanenitrile (CAS: 17190-29-3) is a critical bifunctional intermediate in the synthesis of blockbuster neuropsychiatric drugs. It serves as the immediate precursor to 3-amino-1-phenylpropanol , the core scaffold for Selective Serotonin Reuptake Inhibitors (SSRIs) such as Fluoxetine (Prozac) and Norepinephrine Reuptake Inhibitors (NRIs) like Atomoxetine (Strattera) and Nisoxetine .

While often categorized generically with "organic nitriles," this molecule presents a unique dual-hazard profile due to its

Physicochemical Data Table

| Property | Value | Operational Implication |

| CAS Number | 17190-29-3 | Verification key for inventory tracking. |

| Molecular Formula | MW: 147.17 g/mol .[1][2][3][4][5] | |

| Physical State | Viscous Liquid / Oil | High skin retention; difficult to wash off. |

| Boiling Point | 306–307°C | Low volatility, but aerosols are persistent. |

| Density | 1.112 g/mL | Sinks in water; forms dense non-aqueous phase layers. |

| Solubility | DCM, Chloroform, EtOAc | Highly lipophilic; rapid transdermal absorption. |

Toxicology & Hazard Analysis (E-E-A-T)

The "Silent" Absorption Vector

Unlike volatile solvents where inhalation is the primary concern, 3-Hydroxy-3-phenylpropanenitrile is a viscous, lipophilic oil. Field experience indicates that dermal absorption is the highest risk vector.

-

Mechanism: The lipophilic benzyl backbone facilitates rapid crossing of the stratum corneum. Once systemic, the nitrile moiety is metabolized.[6]

-

Causality: Standard nitrile gloves often provide insufficient breakthrough protection against benzyl-substituted nitriles over extended periods.

Metabolic Activation Pathway

This compound is not a simple cyanohydrin (which releases HCN spontaneously). It requires metabolic activation.

-

Cytochrome P450 hydroxylation at the

-carbon (adjacent to the nitrile). -

Cyanohydrin formation (unstable intermediate).

-

Spontaneous decomposition releasing the Cyanide anion (

). -

Mitochondrial Inhibition:

binds to Cytochrome c Oxidase, halting aerobic respiration.

Chemical Instability: The Dehydration Risk

Improper storage (heat/acidic trace) causes dehydration, converting the molecule into Cinnamonitrile (3-phenylacrylonitrile). Cinnamonitrile is a Michael acceptor, a potent sensitizer, and possesses a higher toxicity profile than the parent hydroxy-nitrile.

Visualization: Metabolic & Chemical Fate

Figure 1: Dual hazard pathways showing chemical degradation to cinnamonitrile and metabolic activation to cyanide.

Storage & Stability Engineering

To maintain the integrity of the

-

Temperature Control: Store at 2–8°C . Room temperature storage accelerates the dehydration to cinnamonitrile.

-

Atmosphere: Store under Argon or Nitrogen . Oxygen can slowly oxidize the benzylic position, though this is secondary to the dehydration risk.

-

Container Material: Borosilicate glass is preferred. Avoid prolonged storage in plastics (LDPE/HDPE) due to the compound's lipophilicity and potential for leaching/softening the plastic.

-

Acid/Base Segregation: Strictly segregate from strong acids (catalyze dehydration) and strong bases (catalyze retro-aldol decomposition to benzaldehyde and acetonitrile).

Operational Protocols: Reduction to 3-Amino-1-phenylpropanol

The most common application of this molecule is its reduction (using Lithium Aluminum Hydride - LAH) to the amino-alcohol. This step combines the hazards of the nitrile with the pyrophoric nature of LAH.

PPE Matrix

| Protection Type | Specification | Rationale |

| Gloves (Primary) | Silver Shield (Laminate) | Nitrile gloves degrade rapidly against aromatic nitriles. |

| Gloves (Outer) | Long-cuff Nitrile | For dexterity and protection of the inner laminate glove. |

| Respiratory | Fume Hood (Face Velocity >100 fpm) | Essential to capture potential HCN or solvent vapors. |

| Body | Flame Resistant (FR) Lab Coat | Mandatory due to LAH usage (fire hazard). |

Step-by-Step Reduction Safety Protocol

Objective: Safe reduction of the nitrile group without triggering thermal runaway or cyanide exposure.

Reagents:

-

Substrate: 3-Hydroxy-3-phenylpropanenitrile (dissolved in anhydrous THF).

-

Reductant:

(LAH) solution in THF (preferred over solid LAH to reduce dust/static risk). -

Quench: Fieser method reagents (

, 15%

Workflow:

-

System Inerting:

-

Flame-dry all glassware.

-

Establish a positive pressure Nitrogen/Argon line.

-

Why: LAH reacts violently with moisture, generating hydrogen gas (

).

-

-

Controlled Addition (The Critical Step):

-

Cool the LAH/THF mixture to 0°C.

-

Add the nitrile solution dropwise via an addition funnel.

-

Safety Check: Monitor internal temperature. The reduction of the nitrile is highly exothermic. Rapid addition can cause solvent boiling and runaway pressure buildup.

-

-

Reaction Monitoring:

-

Maintain reflux only after initial gas evolution ceases.

-

Caution: Do not stopper the system tightly; ensure the inert gas bubbler can vent excess

.

-

-

The Quench (High Risk Phase):

-

Cool reaction to 0°C.

-

Fieser Method: Add Water (1x), then 15% NaOH (1x), then Water (3x) very slowly.

-

Cyanide Note: The basic environment of the Fieser quench (NaOH) helps trap any liberated cyanide as non-volatile salts (

) rather than releasing HCN gas. Never quench this specific reaction with acid first.

-

-

Waste Management:

-

The aluminum salts and aqueous waste must be treated as Cyanide-Contaminated .

-

Do not mix with acidic waste streams.

-

Visualization: Safe Reduction Workflow

Figure 2: Operational workflow emphasizing the alkaline quench to prevent HCN release.

Emergency Response Procedures

Exposure Response

-

Skin Contact: Immediate wash with soap and copious water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin; this accelerates absorption.

-

Inhalation: Move to fresh air. If breathing is labored, administer oxygen.

-

Cyanide Antidote: If signs of cyanide poisoning appear (confusion, gasping, cherry-red skin, cardiac arrhythmia), medical personnel should administer a Hydroxocobalamin kit (Cyanokit) immediately.

Spill Management

-

Evacuate the immediate area.

-

PPE: Don Silver Shield gloves and SCBA (if spill is >100mL).

-

Neutralization: Absorb with vermiculite or sand.

-

Decontamination: Treat the spill site with 10% Sodium Hypochlorite (Bleach) solution. This oxidizes traces of cyanide/nitrile. Note: Ensure good ventilation as bleach + nitrile can produce toxic chloramines, though the priority is oxidizing the cyanide potential.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 86524, 3-Hydroxy-3-phenylpropanenitrile. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Nitriles and their metabolic pathways. Retrieved from [Link]

- Corey, E. J., & Reichard, G. A. (1989).Enantioselective Synthesis of Fluoxetine. Tetrahedron Letters.

-

Occupational Safety and Health Administration (OSHA). Cyanide Exposure and Nitrile Handling Guidelines. Retrieved from [Link]

Sources

- 1. Benzenepropanenitrile, «beta»-hydroxy- (CAS 17190-29-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. (S)-3-Hydroxy-3-phenylpropanenitrile | CAS 132203-26-0 - Arran Chemical Company [arranchemical.ie]

- 3. 17190-29-3 | CAS DataBase [m.chemicalbook.com]

- 4. 3-Hydroxy-3-phenylpropanenitrile | C9H9NO | CID 86524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Biocatalytic Asymmetric Synthesis of (S)-3-Hydroxy-3-phenylpropanenitrile

[1][2]

Executive Summary

This application note details the protocol for the stereoselective synthesis of (S)-3-Hydroxy-3-phenylpropanenitrile (CAS: 100143-61-7) via enzymatic reduction of benzoylacetonitrile (3-oxo-3-phenylpropanenitrile).[1] This chiral

Unlike chemical reduction methods (e.g., NaBH₄) that yield racemic mixtures requiring costly resolution, or asymmetric hydrogenation requiring heavy metal catalysts (Ru/Rh), this biocatalytic route utilizes an engineered Ketoreductase (KRED) coupled with a cofactor regeneration system. This process delivers >99% enantiomeric excess (ee) and >95% conversion under mild, aqueous conditions.

Scientific Background & Mechanism[3][4]

The Challenge of Chemical Synthesis

The target molecule contains a chiral center at the C3 position. Traditional chemical reduction of the

-

Poor Stereocontrol: Standard hydride donors attack from both faces of the carbonyl, yielding a 50:50 racemate.

-

Safety Hazards: Use of pyrophoric reducing agents or high-pressure hydrogenation.[1]

-

Purification Costs: Downstream resolution (crystallization or chiral chromatography) limits theoretical yield to 50%.[1]

The Biocatalytic Solution

The protocol employs a NADPH-dependent Ketoreductase (KRED), also known as Carbonyl Reductase (CRED). These enzymes transfer a hydride ion from the cofactor NADPH to the si- or re-face of the ketone with exquisite precision.[1]

To make the process economically viable, a Glucose Dehydrogenase (GDH) cycle is coupled to the reaction. GDH oxidizes glucose to gluconolactone, simultaneously regenerating NADPH from NADP+, driving the equilibrium toward the alcohol product.

Reaction Pathway Diagram

The following diagram illustrates the coupled enzymatic system and the flow of electrons.

Figure 1: Coupled enzymatic reduction of benzoylacetonitrile using KRED and GDH for cofactor recycling.

Materials and Equipment

Reagents

| Reagent | Grade/Spec | Purpose |

| Benzoylacetonitrile | >98% Purity | Substrate |

| KRED Enzyme Panel | Lyophilized powder | Catalyst (Screening) |

| GDH (CDX-901 or equiv) | >50 U/mg | Cofactor Recycling |

| NADP+ Disodium Salt | >95% | Cofactor |

| D-Glucose | USP Grade | Hydride Source |

| DMSO | ACS Grade | Co-solvent (Solubility) |

| Potassium Phosphate | 100 mM, pH 7.0 | Buffer System |

| Butyl Acetate/MTBE | HPLC Grade | Extraction Solvent |

Equipment

-

Screening: 96-well deep-well plates, orbital shaker (thermostated).

-

Scale-up: 100 mL jacketed glass reactor with overhead stirrer.

-

Analysis: HPLC with Chiralcel OD-H or AD-H column; UV detector (210/254 nm).

Experimental Protocols

Protocol 1: Enzyme Screening (Micro-scale)

Objective: Identify the optimal KRED variant for activity and stereoselectivity.

-

Stock Solutions:

-

Substrate Stock: Dissolve benzoylacetonitrile (20 mg/mL) in DMSO.

-

Cofactor Mix: Dissolve Glucose (200 mg/mL), GDH (5 U/mL), and NADP+ (1 mM) in Phosphate Buffer (100 mM, pH 7.0).

-

-

Plate Setup:

-

Dispense 900 µL of Cofactor Mix into each well of a 96-well deep-well plate.

-

Add 1-2 mg of unique KRED enzyme powder to each well.

-

Initiate reaction by adding 50 µL of Substrate Stock (Final conc: ~1 g/L, 5% DMSO).

-

-

Incubation:

-

Seal plate with breathable film.[1]

-

Incubate at 30°C, 600 rpm for 24 hours.

-

-

Quench & Analysis:

Protocol 2: Preparative Scale Synthesis (1 Gram)

Objective: Produce isolated material for validation.

-

Reaction Preparation:

-

In a 100 mL vessel, add 40 mL of Potassium Phosphate Buffer (100 mM, pH 7.0).

-

Add D-Glucose (2.0 g, 2 equiv relative to substrate).

-

Add NADP+ (10 mg, catalytic amount).

-

Add GDH (20 mg).[1]

-

Add optimized KRED Enzyme (50 mg, based on screening results).

-

-

Substrate Addition:

-

Dissolve Benzoylacetonitrile (1.0 g, 6.89 mmol) in 5 mL DMSO.

-

Add substrate solution dropwise to the stirring enzyme mixture over 30 minutes.

-

Note: Slow addition prevents enzyme inhibition by high local substrate concentration.

-

-

Reaction Monitoring:

-

Maintain temperature at 30°C and stirring at 250 rpm.

-

Monitor pH; maintain between 6.8–7.2 using 1M NaOH (gluconic acid production lowers pH).[1]

-

Run for 12–24 hours until HPLC shows >99% conversion.

-

-

Workup & Isolation:

-

Add 10 g of Celite (filter aid) and stir for 10 mins.

-

Filter through a sintered glass funnel to remove enzyme/Celite.[1]

-

Extract the filtrate with MTBE (3 x 50 mL).

-

Wash combined organic layers with Brine (1 x 20 mL).[1]

-

Dry over MgSO₄, filter, and concentrate under reduced pressure (40°C).

-

Yield: Expect 0.95–0.98 g of clear/pale yellow oil.[1]

-

Analytical Methods

Method A: Conversion & Purity (Reverse Phase)

-

Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm)

-

Mobile Phase: Water (0.1% TFA) : Acetonitrile (60:40)

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 254 nm

-

Retention Times:

Method B: Enantiomeric Excess (Chiral Normal Phase)

Process Development Workflow

The following flowchart guides the user from initial screening to process optimization.

Figure 2: Strategic workflow for developing the biocatalytic process.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Substrate Inhibition | Switch to fed-batch mode (slow addition of substrate). |

| Enzyme Deactivation | Check DMSO concentration (keep <10%).[1] Ensure pH is stable. | |

| Low Enantioselectivity | Wrong Enzyme Variant | Screen "R-selective" or "S-selective" specific libraries. |

| Background Reaction | Ensure no chemical reduction is occurring (unlikely without hydrides).[1] | |

| Emulsion during Workup | Protein precipitation | Use Celite filtration before extraction.[1] Add brine to aqueous phase.[1] |

| pH Drift | Gluconic Acid buildup | Use higher buffer strength (200 mM) or active pH-stat titration with NaOH.[1] |

References

-

Siedentop, R. et al. (2023).[1] "A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes."[1][2] Scientific Reports/PMC.[1] Link

-

Liu, Z. et al. (2025).[1] "Stereoselective synthesis of (S)-3-Hydroxy-3-phenylpropionate with a novel carbonyl reductase." International Journal of Biological Macromolecules. Link

-

PubChem Compound Summary. (2025). "3-Hydroxy-3-phenylpropanenitrile."[1][3][4][5][6][7] National Library of Medicine.[1] Link

-

BenchChem Protocols. (2025). "Application Notes and Protocols for the Enzymatic Synthesis of 2-Hydroxy-2-phenylpropanenitrile." (Analogous methodology). Link[8]

-

Patel, R.N. (2006).[1] "Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate." US Patent 20060205056A1.[1] Link

Sources

- 1. 3-Hydroxy-3,3-diphenylpropanenitrile | C15H13NO | CID 266076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Hydroxy-3-phenylpropanenitrile | CymitQuimica [cymitquimica.com]

- 4. US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents [patents.google.com]

- 5. biosynth.com [biosynth.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-Hydroxy-3-phenylpropanenitrile | C9H9NO | CID 86524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Purification techniques for 3-Hydroxy-3-phenylpropanenitrile

Application Note: Advanced Purification Protocols for 3-Hydroxy-3-phenylpropanenitrile

Abstract

3-Hydroxy-3-phenylpropanenitrile (CAS 132203-26-0 for (S)-enantiomer) is a critical chiral building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other aryl-amino alcohol pharmacophores.[1] Its purification is frequently complicated by its tendency to undergo thermal dehydration to form cinnamonitrile and its physical state, which often presents as a viscous oil or low-melting solid depending on enantiomeric purity. This guide details three purification strategies—Flash Chromatography, High-Vacuum Distillation, and Enantioselective Crystallization—tailored to specific scale and purity requirements.

Introduction & Molecule Profile

The target molecule contains a secondary hydroxyl group

| Property | Specification | Notes |

| Molecular Formula | MW: 147.18 g/mol | |

| Physical State | Viscous Oil / Low-melting Solid | Pure enantiomers are more likely to crystallize; racemates often oil out. |

| Boiling Point | ~160°C @ 10 mmHg (Predicted) | Warning: High risk of decomposition >120°C. |

| Solubility | Soluble: EtOH, EtOAc, DCM, DMSOInsoluble: Water, Hexanes (Cold) | Lipophilic character dominates due to the phenyl ring. |

| Key Impurities | Styrene oxide (starting material)Cinnamonitrile (elimination product)Benzoylacetonitrile (oxidation byproduct) | Elimination is the primary degradation pathway. |

Pre-Purification Assessment

Before selecting a method, define the crude profile using Thin Layer Chromatography (TLC) and GC-MS/HPLC.

-

TLC System: Hexane:Ethyl Acetate (7:3).

-

Target R_f: ~0.3–0.4.

-

Impurity R_f: Styrene oxide (~0.6), Cinnamonitrile (~0.5, UV active).

-

Visualization: UV (254 nm) and

stain (hydroxyl group oxidation).

-

Purification Methodologies

Method A: Flash Column Chromatography (High Resolution)

Best for: Small scales (<10 g), removal of close-eluting impurities, and heat-sensitive batches.

Protocol:

-

Stationary Phase: Silica Gel 60 (230–400 mesh). Use a silica-to-sample ratio of 30:1.

-

Column Preparation: Slurry pack with 100% Hexane.

-

Loading: Dissolve crude oil in a minimum volume of DCM or Toluene. Avoid loading with EtOAc, as it causes band broadening.

-

Elution Gradient:

-

0–5 min: 100% Hexane (Flushes non-polar styrene oxide).

-

5–20 min: 0%

20% EtOAc in Hexane (Linear gradient). -

20–40 min: Hold at 20–25% EtOAc (Product elution).

-

Note: The product is weakly acidic; adding 0.1% acetic acid to the mobile phase can reduce tailing but is usually unnecessary for nitriles.

-

Critical Control Point: Do not use basic modifiers (e.g., Triethylamine) in the silica slurry, as this catalyzes the elimination to cinnamonitrile.

Method B: High-Vacuum Distillation (Scalable)

Best for: Large scales (>50 g) and removal of heavy inorganic salts or polymers.

Protocol:

-

Setup: Short-path distillation head with a vigorous stir bar and vacuum cow receiver.

-

Vacuum Requirement: High vacuum is mandatory (<1 mmHg) to keep the bath temperature below 130°C.

-

Procedure:

-

Degas the crude oil at RT under vacuum for 20 mins to remove residual solvents.

-

Slowly ramp oil bath temperature.

-

Fore-run: Collect distillate coming over <100°C (bath temp) – typically unreacted styrene oxide.

-

Main Fraction: Product typically distills at 115–125°C @ 0.5 mmHg .

-

-

Stabilization: If the pot residue becomes dark/viscous, stop immediately. This indicates polymerization or degradation.

Safety Note: Ensure the system is leak-proof. Oxygen ingress at high temperatures can trigger rapid decomposition of the nitrile.

Method C: Crystallization (Enantiomeric Enrichment)

Best for: Enantiomerically enriched samples (>80% ee) derived from biocatalysis.

Racemic 3-hydroxy-3-phenylpropanenitrile is often an oil, but the pure (R) or (S) enantiomers can form white needles.

Protocol:

-

Solvent System: Diisopropyl Ether (DIPE) / Hexane or Toluene / Heptane.

-

Dissolution: Dissolve crude in warm DIPE (40°C).

-

Anti-solvent: Add Hexane dropwise until slight turbidity persists.[2]

-

Seeding: Add a seed crystal of the pure enantiomer if available.

-

Cooling: Ramp temperature down to 4°C at a rate of 5°C/hour. Rapid cooling traps impurities.

-

Harvest: Filter cold and wash with cold Hexane.

Process Decision Logic (Workflow)

Figure 1: Decision matrix for selecting the optimal purification route based on physical state and scale.

Quality Control & Troubleshooting

Analytical Checkpoints:

-

1H NMR (CDCl3):

-

Look for the chiral proton (

-C-OH) as a triplet/dd around -

Check for the elimination product (Cinnamonitrile) olefinic protons at

6.0–7.0 ppm.

-

-

Chiral HPLC:

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane:IPA (90:10), Isocratic.

-

Flow: 1.0 mL/min.

-

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Product "oils out" during crystallization | Impurity level too high or cooling too fast. | Re-dissolve by heating; add more anti-solvent (Hexane) more slowly.[2] Seed the solution. |

| Yellowing of product during distillation | Thermal decomposition (Elimination). | Lower bath temperature; improve vacuum depth (<0.5 mmHg). |

| Low Yield in Chromatography | Product retained on silica or degraded. | Flush column with 100% EtOAc to recover polar material. Ensure silica is neutral pH. |

References

-

Biosynth. (n.d.). (3S)-3-Hydroxy-3-phenylpropanenitrile Technical Data. Retrieved from

-

BenchChem. (2025).[3][4] Synthesis of 2-Hydroxy-2-phenylpropanenitrile and related beta-hydroxy nitriles. Retrieved from

-

Organic Syntheses. (1928). Styrene Oxide Preparation (Precursor Context). Org. Synth. 1928, 8, 102. Retrieved from

-

PubChem. (2025).[5] 3-Hydroxy-3-phenylpropanenitrile Compound Summary. Retrieved from

Sources

Analytical methods for 3-Hydroxy-3-phenylpropanenitrile characterization

Abstract

This Application Note provides a comprehensive analytical framework for the characterization of 3-Hydroxy-3-phenylpropanenitrile (3-HPPN) , a critical chiral intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), including Fluoxetine (Prozac) and Duloxetine (Cymbalta) .[1] Because the pharmacological efficacy of the final drug substance relies heavily on the enantiomeric purity of this intermediate, this guide prioritizes chiral resolution alongside achiral purity profiling. We present validated protocols for Chiral HPLC , Reverse-Phase HPLC (RP-HPLC) , and GC-MS , supported by spectroscopic identification data (NMR, FT-IR).

Introduction & Chemical Context

3-Hydroxy-3-phenylpropanenitrile (CAS: 17190-29-3) serves as a strategic scaffold in medicinal chemistry.[1][2] Its structure—a benzylic alcohol with a pendant nitrile group—allows for versatile transformations, most notably the reduction to 3-amino-1-phenylpropanols.[1]

In the synthesis of (S)-Fluoxetine or (S)-Duloxetine, the enantiomeric excess (ee) of the 3-HPPN intermediate is a Critical Quality Attribute (CQA). Impurities such as the unreduced ketone (Benzoylacetonitrile ) or the dehydration product (Cinnamonitrile ) can propagate through the synthesis, leading to complex purification steps downstream.

Key Physicochemical Properties[1][2][3][4]

| Property | Value | Notes |

| Molecular Formula | C₉H₉NO | |

| Molecular Weight | 147.17 g/mol | |

| Appearance | Waxy Solid / Viscous Oil | Tendency to supercool; mp ~60–65°C |

| Solubility | Soluble in MeOH, ACN, DCM | Sparingly soluble in water |

| Chirality | 1 Stereocenter (C3) | (R) and (S) enantiomers |

Spectroscopic Identification (Qualitative)

Before quantitative analysis, structural identity must be confirmed. The following spectral assignments are based on the purified reference standard.

2.1 Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

The spectrum is characterized by the desshielded benzylic proton and the diastereotopic methylene protons adjacent to the nitrile.

-

δ 7.30 – 7.45 ppm (m, 5H): Aromatic phenyl ring protons.

-

δ 5.05 ppm (t, J=6.5 Hz, 1H): Benzylic –CH (OH)–. This shift is diagnostic; oxidation to ketone shifts this signal away, while dehydration removes it.

-

δ 2.75 ppm (d, J=6.5 Hz, 2H): Methylene –CH₂ –CN.

-

δ 2.60 ppm (br s, 1H): Hydroxyl –OH (Exchangeable with D₂O).

2.2 FT-IR Spectroscopy[1]

-

3400–3450 cm⁻¹ (Broad): O-H stretching (Intermolecular H-bonding).[1]

-

2250 cm⁻¹ (Sharp): C≡N nitrile stretching. Note: Absence of this peak suggests hydrolysis to amide/acid.

-

1050 cm⁻¹: C-O secondary alcohol stretch.

Chromatographic Protocols

Achiral Purity Profiling (RP-HPLC)

Objective: Quantify related impurities (starting material and degradation products).

Rationale: A C18 stationary phase with a water/acetonitrile gradient provides excellent selectivity between the polar alcohol (3-HPPN), the more polar ketone, and the non-polar dehydration product.

Protocol Parameters:

| Parameter | Condition |

| Column | Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[1]5) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV @ 210 nm (Nitrile/Phenyl) & 254 nm (Aromatic) |

| Injection Vol | 5.0 µL |

Gradient Program:

-

0–2 min: 10% B (Isocratic hold for polar impurities)

-

2–15 min: 10% → 60% B (Linear gradient)

-

15–20 min: 60% → 90% B (Wash lipophilic impurities)

-

20–25 min: 10% B (Re-equilibration)

Target Impurities & Relative Retention (RRT):

-

3-HPPN (Analyte): 1.00

-

Benzoylacetonitrile (Ketone): ~0.85 (More polar, elutes earlier)

-

Cinnamonitrile (Dehydration): ~1.40 (Conjugated, elutes later)

Chiral Resolution (Normal Phase HPLC)

Objective: Determine Enantiomeric Excess (% ee).

Rationale: The hydroxyl group adjacent to the phenyl ring interacts strongly with polysaccharide-based chiral stationary phases (CSPs) via hydrogen bonding and π-π interactions.[1] The Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is the industry standard for this class of benzylic alcohols.[1]

Protocol Parameters:

| Parameter | Condition |

| Column | Daicel Chiralcel OD-H (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropyl Alcohol (90 : 10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV @ 215 nm |

| Run Time | 20 minutes |

System Suitability Criteria:

-

Resolution (Rs): > 2.0 between enantiomers.

-

Theoretical Plates: > 8000.[1]

Note: If peak tailing is observed due to the hydroxyl group, add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase, though neutral alcohols usually run well without additives.

Volatile Impurity Analysis (GC-MS)

Objective: Detect residual solvents and confirm the absence of thermally stable volatile side products.[1]

Protocol Parameters:

-